5-Bromo-2-hydroxybenzene-1,3-dicarbonitrile
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Overview
Description
5-Bromo-2-hydroxy-1,3-benzenedicarbonitrile: is an organic compound with the molecular formula C8H3BrN2O. It is a derivative of benzenedicarbonitrile, where the benzene ring is substituted with a bromine atom at the 5th position and a hydroxyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile typically involves the bromination of 2-hydroxy-1,3-benzenedicarbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-hydroxy-1,3-benzenedicarbonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The nitrile groups can be reduced to amines under suitable conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carbonyl compounds.
- Reduction reactions result in amine derivatives .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new materials and catalysts .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
2-Hydroxy-1,3-benzenedicarbonitrile: Lacks the bromine substitution, leading to different reactivity and properties.
5-Chloro-2-hydroxy-1,3-benzenedicarbonitrile: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
5-Fluoro-2-hydroxy-1,3-benzenedicarbonitrile: Contains a fluorine atom, which affects its reactivity and applications
Uniqueness: The presence of the bromine atom in 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62936-64-5 |
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Molecular Formula |
C8H3BrN2O |
Molecular Weight |
223.03 g/mol |
IUPAC Name |
5-bromo-2-hydroxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,12H |
InChI Key |
QZBJYMTTWGMJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)C#N)Br |
Origin of Product |
United States |
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